molecular formula C8H16ClNO B15377399 (2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride

(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride

Cat. No.: B15377399
M. Wt: 177.67 g/mol
InChI Key: IFTSSTISZNTCSD-PSQCCDSISA-N
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Description

(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride is a bicyclo[1.1.1]pentane-containing β-amino alcohol derivative with a hydrochloride salt. The bicyclo[1.1.1]pentane core introduces significant steric strain and rigidity, making it a valuable bioisostere for tert-butyl or aromatic groups in medicinal chemistry. The hydrochloride salt improves aqueous solubility, critical for pharmacokinetic optimization .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-7(5-10)4-8-1-6(2-8)3-8;/h6-7,10H,1-5,9H2;1H/t6?,7-,8?;/m1./s1

InChI Key

IFTSSTISZNTCSD-PSQCCDSISA-N

Isomeric SMILES

C1C2CC1(C2)C[C@H](CO)N.Cl

Canonical SMILES

C1C2CC1(C2)CC(CO)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

(a) 2-(3-amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride

  • Structure: Features a bicyclo[1.1.1]pentane with an amino group at position 3 and a geminal propan-2-ol group.
  • Key Differences: The amino group is directly attached to the bicyclo system, unlike the β-amino alcohol linkage in the target compound.
  • Molecular Formula: C₈H₁₆ClNO (MW: 177.67) .

(b) (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid

  • Structure : Replaces the propan-1-ol group with a carboxylic acid.
  • Key Differences: The carboxylic acid introduces acidity (pKa ~2–3) and hydrogen-bond donor/acceptor capabilities, contrasting with the neutral hydroxyl group in the target compound.
  • Applications : Likely used in peptide mimetics or enzyme inhibitors due to its zwitterionic nature .

(c) (2R)-2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)-2-[(tert-butoxycarbonyl)amino]acetic acid

  • Structure: Incorporates a fluorine atom on the bicyclo system and a Boc-protected amino group.
  • Key Differences : Fluorination enhances metabolic stability and lipophilicity, while the Boc group masks the amine for synthetic intermediates .

Functional Group Variations in β-Amino Alcohols

(a) (R)-2-Amino-3-(4-fluorophenyl)propan-1-ol hydrochloride

  • Structure : Substitutes bicyclo[1.1.1]pentane with a 4-fluorophenyl group.
  • Key Differences : The aromatic ring provides π-π stacking interactions, whereas the bicyclo system offers steric bulk without aromaticity.
  • Molecular Formula: C₉H₁₃ClFNO (MW: 229.66) .

(b) (S)-2-amino-3-(4-aminophenyl)propan-1-ol

  • Structure: Contains a para-aminophenyl group.
  • Key Differences : The free amine on the phenyl ring enables crosslinking or conjugation, unlike the inert bicyclo[1.1.1]pentane .

Physicochemical Properties and Pharmacological Relevance

Compound Molecular Formula Molecular Weight Solubility (HCl Salt) Key Applications
Target Compound C₈H₁₆ClNO 177.67 High Receptor ligands, enzyme inhibitors
2-(3-amino-1-bicyclo…)propan-2-ol;HCl C₈H₁₆ClNO 177.67 High Synthetic intermediates
(R)-2-Amino-3-(4-fluorophenyl)… C₉H₁₃ClFNO 229.66 Moderate Adrenoceptor modulation
1-(propan-2-ylamino)-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol HCl C₁₇H₃₂ClNO₂ 326.90 Low Cardiovascular agents
  • Solubility : Hydrochloride salts universally enhance aqueous solubility compared to free bases .
  • Bioactivity : Bicyclo[1.1.1]pentane derivatives show promise in CNS-targeting drugs due to their ability to mimic rigid aromatic systems while reducing metabolic degradation .

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